N-[3-(1-benzyl-1H-benzimidazol-2-yl)propyl]propanamide
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Overview
Description
N-[3-(1-benzyl-1H-benzimidazol-2-yl)propyl]propanamide is a compound that belongs to the benzimidazole family. Benzimidazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1-benzyl-1H-benzimidazol-2-yl)propyl]propanamide typically involves the reaction of 1-benzyl-1H-benzimidazole with a suitable propylating agent under controlled conditions . The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as potassium carbonate or sodium hydride to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
N-[3-(1-benzyl-1H-benzimidazol-2-yl)propyl]propanamide can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds under basic conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halogenated compounds, amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives with additional functional groups, while reduction may produce simpler benzimidazole compounds .
Scientific Research Applications
N-[3-(1-benzyl-1H-benzimidazol-2-yl)propyl]propanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its anticancer, antiviral, and antimicrobial properties.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[3-(1-benzyl-1H-benzimidazol-2-yl)propyl]propanamide involves its interaction with specific molecular targets. It may bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The pathways involved can vary depending on the specific application, but often include modulation of cellular signaling pathways and inhibition of key enzymes .
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: A simpler structure with similar biological activities.
1H-benzimidazole: Another derivative with a slightly different structure but comparable properties.
Uniqueness
N-[3-(1-benzyl-1H-benzimidazol-2-yl)propyl]propanamide is unique due to its specific propylamide substitution, which may confer distinct biological activities and improved pharmacokinetic properties compared to other benzimidazole derivatives .
Properties
Molecular Formula |
C20H23N3O |
---|---|
Molecular Weight |
321.4 g/mol |
IUPAC Name |
N-[3-(1-benzylbenzimidazol-2-yl)propyl]propanamide |
InChI |
InChI=1S/C20H23N3O/c1-2-20(24)21-14-8-13-19-22-17-11-6-7-12-18(17)23(19)15-16-9-4-3-5-10-16/h3-7,9-12H,2,8,13-15H2,1H3,(H,21,24) |
InChI Key |
DBMLACHGRBKUJC-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)NCCCC1=NC2=CC=CC=C2N1CC3=CC=CC=C3 |
Origin of Product |
United States |
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